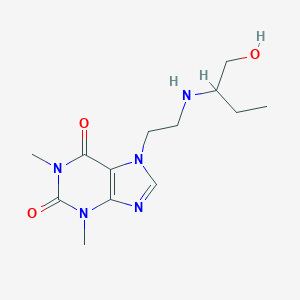

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

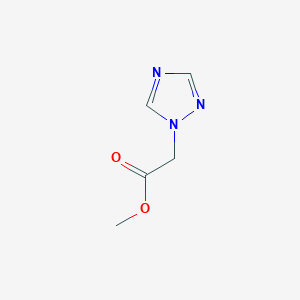

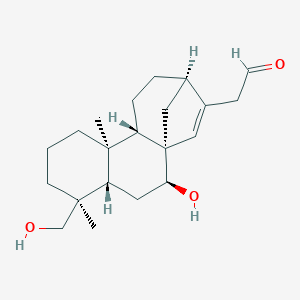

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline, also known as BU-224, is a synthetic compound that belongs to the methylxanthine family. Theophylline, a natural compound found in tea leaves, is the parent compound of BU-224. BU-224 is a potent and selective antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body.

作用機序

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline exerts its pharmacological effects by blocking the binding of adenosine to its A1 receptors. Adenosine is an endogenous nucleoside that acts as a neuromodulator and a signaling molecule in various tissues. Adenosine A1 receptors are coupled to inhibitory G proteins, which decrease the activity of adenylyl cyclase and reduce the levels of intracellular cyclic AMP. This leads to the inhibition of various signaling pathways that are activated by G protein-coupled receptors. By blocking the adenosine A1 receptors, 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline enhances the activity of these signaling pathways and produces a variety of physiological effects.

Biochemical and Physiological Effects

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been shown to produce a variety of biochemical and physiological effects in different tissues and disease models. In the cardiovascular system, 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been shown to reduce the infarct size and improve the cardiac function in ischemia-reperfusion injury models. In the nervous system, 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been shown to reduce the neuropathic pain and the severity of seizures in animal models of epilepsy. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has also been shown to reduce the inflammation and the oxidative stress in various tissues.

実験室実験の利点と制限

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for adenosine A1 receptors, which allows for specific targeting of this receptor subtype. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline is also stable and soluble in water, which facilitates its use in in vitro and in vivo experiments. One of the limitations is its relatively short half-life, which requires frequent dosing in animal experiments. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline is also expensive and not widely available, which limits its use in larger-scale experiments.

将来の方向性

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has several potential future directions for research. One direction is to investigate its therapeutic potential in other disease models such as cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more potent and selective adenosine A1 receptor antagonists based on the structure of 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline. This could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Finally, the role of adenosine A1 receptors in different physiological processes and disease states needs to be further elucidated using 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline as a tool compound. This could provide valuable insights into the mechanisms of action of adenosine A1 receptors and their potential as therapeutic targets.

合成法

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline can be synthesized by several methods. One of the most commonly used methods involves the reaction of theophylline with 2-(1-hydroxy-2-butylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield and purity. Other methods involve the use of different reaction conditions and starting materials, but the overall strategy is to functionalize theophylline at the 7-position with an aminoethyl group and a butyl group.

科学的研究の応用

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to be a potent and selective antagonist of adenosine A1 receptors, which are involved in a variety of physiological processes such as cardiovascular function, neurotransmission, and inflammation. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has been used as a tool compound to investigate the role of adenosine A1 receptors in different disease models such as ischemia-reperfusion injury, neuropathic pain, and epilepsy. 7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline has also been studied for its potential as a therapeutic agent for these diseases.

特性

CAS番号 |

108940-62-1 |

|---|---|

製品名 |

7-(2-(1-Hydroxy-2-butylamino)ethyl)theophylline |

分子式 |

C13H21N5O3 |

分子量 |

295.34 g/mol |

IUPAC名 |

7-[2-(1-hydroxybutan-2-ylamino)ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H21N5O3/c1-4-9(7-19)14-5-6-18-8-15-11-10(18)12(20)17(3)13(21)16(11)2/h8-9,14,19H,4-7H2,1-3H3 |

InChIキー |

JEFACAYAIKTYII-UHFFFAOYSA-N |

SMILES |

CCC(CO)NCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |

正規SMILES |

CCC(CO)NCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |

同義語 |

7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline hydrochloride, (+-)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline hydrochloride, (R)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline hydrochloride, (S)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline, (+-)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline, (R)-isomer 7-(2-(1-hydroxy-2-butylamino)ethyl)theophylline, (S)-isomer HBAET |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)

![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)

![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)